4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
The compound “4-Oxo-8-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” is similar to the one you’re asking about . It has a molecular formula of C10H9NO4 and a molecular weight of 207.18276 .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, has been studied . The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, and the resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids were individual cis isomers .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy and NMR .Chemical Reactions Analysis
The biodegradation of ciprofloxacin, a fluoroquinolone antibiotic, has been studied . The study found that both the original microbiota from a drinking water biofilter and the microbiota previously acclimated to high levels of ciprofloxacin could utilize ciprofloxacin as sole carbon and nitrogen sources .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, “4-Oxo-8-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid” has a molecular formula of C10H9NO4 and a molecular weight of 207.18276 .Scientific Research Applications
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, including compounds related to 4-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives are derived from kynurenic acid, and their modifications have shown varied effects on antagonist potency. Specifically, the presence of a cis-carboxymethyl group at the 4-position and certain hydrogen-bond-accepting groups significantly influence the binding and activity at the NMDA receptor, highlighting the importance of structural elements for receptor interaction (Carling et al., 1992).
Synthetic Versatility and Pharmacological Activities
4-Oxoquinolines, including the this compound scaffold, are noted for their significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds, particularly N-1-alkylated 4-oxoquinoline derivatives, have been associated with various pharmacological activities, including antibacterial and antiviral properties. The regioselective N-ethylation reactions of these derivatives underscore their synthetic adaptability and potential for generating compounds with targeted biological activities (Batalha et al., 2019).
Antibacterial Applications
A series of substituted 4-oxoquinoline-3-carboxylic acids, closely related to this compound, have demonstrated significant antibacterial activity. These derivatives, particularly those with a methyl group at the 8-position, have been tested and shown potent activity against both gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa. This highlights the potential of 4-oxoquinoline derivatives in the development of new antibacterial agents (Miyamoto et al., 1990).
Antiallergic Activity and Structural Optimization
The modification of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid by introducing specific substituents has been found to enhance antiallergic activity in the rat passive cutaneous anaphylaxis assay. Notably, the incorporation of the 8-benzoyl moiety into a tetracyclic structure yielded compounds with significant activity, demonstrating the potential of structural optimization in developing effective antiallergic agents (Erickson et al., 1978).
Mechanism of Action
Target of Action
It’s structurally similar to 1,2,3,4-tetrahydroisoquinolines (thiq), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, which share a similar structure, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to downstream effects .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Properties
IUPAC Name |
4-oxo-2,3-dihydro-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-3,11H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSCHGLMQIADOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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